![molecular formula C27H21N3OS B2617312 2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 919735-46-9](/img/structure/B2617312.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a biphenyl group, a thiazolopyridine moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a thiazolopyridine derivative under specific conditions. The reaction may involve the use of catalysts such as vanadium oxide loaded on fluorapatite, which has been shown to be effective in promoting the formation of thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, could be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The biphenyl and thiazolopyridine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolopyridine moiety can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the biphenyl or thiazolopyridine rings, leading to a wide range of derivatives .
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The biphenyl and thiazolopyridine moieties can interact with the active sites of these targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles:
Thiazolo[3,2-a]pyrimidines: These compounds are structurally similar and have been investigated for their biological activities, including antioxidant and cytotoxic properties.
Uniqueness
2-([1,1’-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to the combination of its biphenyl and thiazolopyridine moieties, which confer distinct electronic and steric properties. This makes the compound particularly versatile for various applications, from drug development to materials science .
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.
Chemical Structure
The compound features a biphenyl moiety linked to a thiazolo[5,4-b]pyridine structure via an acetamide group. Its molecular formula is C24H22N2S, with a molecular weight of approximately 378.51 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring through cyclization reactions.
- Coupling reactions to attach the biphenyl and acetamide groups.
- Purification through techniques such as recrystallization or chromatography.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MCF-7) : IC50 values around 15 µM.
- Lung cancer (A549) : IC50 values around 20 µM.
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
In vitro tests indicate that the compound possesses antimicrobial activity against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MIC) for these bacteria ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA synthesis : The thiazole moiety may interfere with nucleic acid metabolism.
- Disruption of cell membrane integrity , leading to cell lysis in bacterial strains.
Study 1: Antitumor Efficacy
A study conducted on a series of derivatives of this compound highlighted its potential in targeting specific signaling pathways involved in tumor growth. The results indicated that compounds with additional functional groups on the biphenyl ring exhibited enhanced antitumor activity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Parent Compound | MCF-7 | 15 |
Derivative A | MCF-7 | 10 |
Derivative B | A549 | 20 |
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy against resistant strains. The compound was tested against clinical isolates, showing promising results in reducing bacterial load in infected tissues.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS/c1-18-22(26-30-24-11-6-16-28-27(24)32-26)9-5-10-23(18)29-25(31)17-19-12-14-21(15-13-19)20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJVFKDVOOYURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.